

# An In-Depth Technical Guide to the Toxicological Profile of Disperse Blue 106

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Compound of Interest		
Compound Name:	Disperse Blue 106	
Cat. No.:	B127075	Get Quote

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#### Introduction

**Disperse Blue 106** is a disperse dye used in the textile industry to color synthetic fibers such as polyester and acetate.[1][2] Due to its potential for human exposure through contact with dyed textiles, a thorough understanding of its toxicological profile is essential for risk assessment and the development of safe products. This technical guide provides a comprehensive overview of the available safety data for **Disperse Blue 106**, with a focus on its toxicological endpoints, experimental methodologies, and known mechanisms of action.

**Chemical Identification** 

Parameter	Value
Chemical Name	2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]ethanol
CAS Number	12223-01-7[3]
Molecular Formula	C14H17N5O3S

## **Toxicological Profile Summary**

**Disperse Blue 106** is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is a known skin sensitizer and can cause serious eye irritation.[3] There is limited publicly



available data on its genotoxicity, carcinogenicity, and aquatic toxicity, with safety data sheets indicating that it is not classified as a germ cell mutagen or a carcinogen.[3]

### **Acute Toxicity**

**Disperse Blue 106** is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes of exposure.[3] This classification indicates that it is harmful by these routes. However, specific quantitative data from acute toxicity studies, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, are not readily available in the public domain.

### **Experimental Protocols**

Standardized guidelines for acute toxicity testing are provided by the Organisation for Economic Co-operation and Development (OECD).

Oral Toxicity (as per OECD Guideline 401, now obsolete, or OECD 420, 423, 425): An acute oral toxicity study is typically conducted on rats or mice. The test substance is administered in a single dose by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A post-mortem examination is performed on all animals. The LD50 value, the dose estimated to cause mortality in 50% of the test animals, is then calculated.

Dermal Toxicity (as per OECD Guideline 402): In an acute dermal toxicity study, the test substance is applied to the shaved skin of rats or rabbits for 24 hours. The animals are observed for 14 days for signs of toxicity and mortality. The dermal LD50 is determined at the end of the study.

Inhalation Toxicity (as per OECD Guideline 403): For an acute inhalation toxicity study, rats are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a specified period, typically 4 hours. The animals are then observed for 14 days. The LC50, the concentration in the air that is estimated to cause mortality in 50% of the animals, is calculated.

## **Skin and Eye Irritation**

**Disperse Blue 106** is classified as causing serious eye irritation (Eye Irrit. 2).[3] Information regarding its potential for skin irritation is less definitive, with some safety data sheets stating it shall not be classified as a skin irritant.[3]



#### **Skin Sensitization**

**Disperse Blue 106** is a well-documented and potent skin sensitizer, classified as Skin Sensitization Category 1.[3] It is a frequent cause of allergic contact dermatitis from textiles.[4] [5][6][7]

**Ouantitative Data for Skin Sensitization** 

Test Method	Species	Vehicle	Endpoint	Result	Sensitizing Potency
Biphasic Murine Local Lymph Node Assay (LLNA)	Mouse	DMSO	Lowest concentration causing a significant increase in lymph node cell number	0.003%	Strong

Data sourced from a biphasic murine local lymph node assay study.

# Experimental Protocol: Biphasic Murine Local Lymph Node Assay (LLNA)

The Local Lymph Node Assay (LLNA) is an in vivo method for assessing the skin sensitization potential of a substance. The biphasic protocol involves a sensitization and a challenge phase.



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Biphasic Murine Local Lymph Node Assay (LLNA) Workflow



The sensitization potential is determined by measuring the proliferation of lymphocytes in the draining lymph nodes. A significant increase in cell proliferation in treated animals compared to vehicle-treated controls indicates that the substance is a sensitizer.

# Genotoxicity

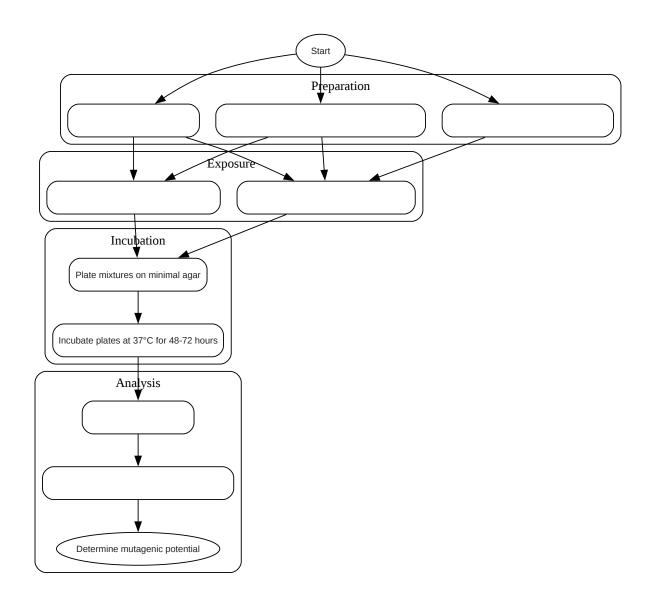
Safety data sheets for **Disperse Blue 106** state that it "shall not be classified as germ cell mutagenic."[3] However, specific data from genotoxicity studies on **Disperse Blue 106** are not readily available in the public domain. Studies on other disperse dyes have shown mixed results.

### **Experimental Protocols**

Standard in vitro and in vivo tests are used to assess the genotoxic potential of a substance.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The bacteria are exposed to the test substance with and without metabolic activation. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.





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Ames Test (Bacterial Reverse Mutation Assay) Workflow



In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473): This test assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells. Cells are exposed to the test substance, and then chromosomes are examined for aberrations during the metaphase stage of cell division.

# Carcinogenicity

According to available safety data sheets, **Disperse Blue 106** "shall not be classified as carcinogenic."[3] However, long-term carcinogenicity bioassay data for **Disperse Blue 106** are not publicly available.

# Experimental Protocol: Carcinogenicity Study (as per OECD Guideline 451)

Carcinogenicity studies are long-term in vivo assays, typically conducted in two rodent species (e.g., rats and mice). Animals are exposed to the test substance daily for a major portion of their lifespan (e.g., 24 months for rats). The study involves detailed clinical observations, body weight and food consumption measurements, and a comprehensive histopathological examination of all organs and tissues at the end of the study to identify any neoplastic lesions.

# **Aquatic Toxicity**

Safety data sheets indicate that **Disperse Blue 106** "shall not be classified as hazardous to the aquatic environment."[3] However, specific ecotoxicological data, such as EC50 (median effective concentration) or LC50 values for aquatic organisms, are not readily available. The poor water solubility of disperse dyes can make aquatic toxicity testing challenging.

#### **Experimental Protocols**

Standardized tests are used to determine the toxicity of substances to aquatic organisms.

Fish, Acute Toxicity Test (as per OECD Guideline 203): This test determines the LC50 of a substance to fish, typically over a 96-hour exposure period.

Daphnia sp., Acute Immobilisation Test (as per OECD Guideline 202): This test evaluates the EC50 for immobilization of the freshwater invertebrate Daphnia magna over a 48-hour exposure.



Alga, Growth Inhibition Test (as per OECD Guideline 201): This test determines the effect of a substance on the growth of freshwater algae over a 72-hour period, with the EC50 for growth inhibition being the primary endpoint.

#### Conclusion

**Disperse Blue 106** is a chemical with a clear hazard profile for acute toxicity via oral, dermal, and inhalation routes, and it is a confirmed strong skin sensitizer. It is also classified as a serious eye irritant. While current classifications suggest a lack of concern for genotoxicity and carcinogenicity, the absence of publicly available, detailed study data for these endpoints, as well as for aquatic toxicity, represents a significant data gap. For a complete and robust risk assessment, particularly for scenarios involving potential for significant human or environmental exposure, further testing according to standardized guidelines would be necessary to fill these data gaps. Researchers and professionals in drug development should be aware of the sensitizing properties of this compound and handle it with appropriate protective measures.

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